
Methyl 2,2,2-trifluoroethyl oxalate
Overview
Description
Methyl 2,2,2-trifluoroethyl oxalate is a chemical compound with the molecular formula C5H5F3O4 and a molecular weight of 186.09 g/mol . It is a liquid at room temperature and is known for its use in various chemical synthesis processes . The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2,2-trifluoroethyl oxalate can be synthesized through a parallel synthesis approach involving the reaction of methyl oxalate with 2,2,2-trifluoroethanol . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,2-trifluoroethyl oxalate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted oxalates.
Oxidation Products: Trifluoroacetic acid derivatives.
Reduction Products: Reduced oxalate esters.
Scientific Research Applications
Methyl 2,2,2-trifluoroethyl oxalate has several applications in scientific research:
Chemistry: Used in the synthesis of hindered aliphatic oxamides through parallel synthesis approaches.
Biology and Medicine: Investigated for its potential use in drug development and biochemical studies.
Industry: Employed in the development of safer electrolytes for lithium-ion batteries and as an additive in electrochemical capacitors to enhance stability at higher voltages
Mechanism of Action
The mechanism of action of methyl 2,2,2-trifluoroethyl oxalate involves its interaction with various molecular targets. The trifluoromethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biochemical applications, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Bis(2,2,2-trifluoroethyl) oxalate: Another oxalate ester with similar applications in chemical synthesis.
2,2,2-Trifluoroethanol: A precursor used in the synthesis of methyl 2,2,2-trifluoroethyl oxalate.
Uniqueness: this compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specialized chemical synthesis and industrial applications .
Properties
IUPAC Name |
1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNCGGSHECUXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2,2,2-trifluoroethyl oxalate a useful reagent in the synthesis of unsymmetrical N1,N2-substituted aliphatic oxamides?
A: this compound offers a convenient pathway for the synthesis of unsymmetrical oxamides due to the differing reactivity of its two ester groups. The research demonstrates a successful one-pot synthesis method where the methyl ester reacts preferentially with the first amine, followed by the reaction of the 2,2,2-trifluoroethyl ester with a second, potentially different, amine []. This selective reactivity allows for the controlled introduction of two different amine substituents onto the oxalic acid scaffold. This approach simplifies the synthesis compared to traditional methods that often require multiple steps and protection group strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


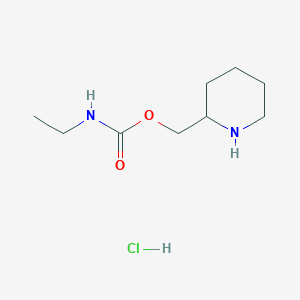


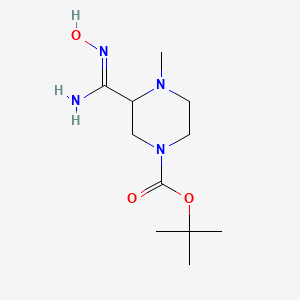
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)
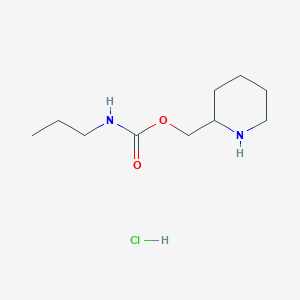
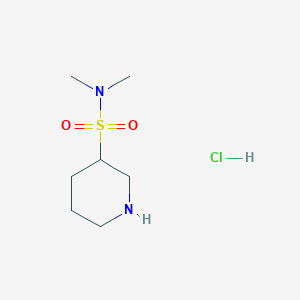
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)
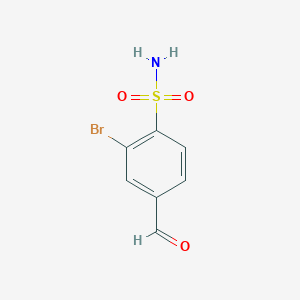
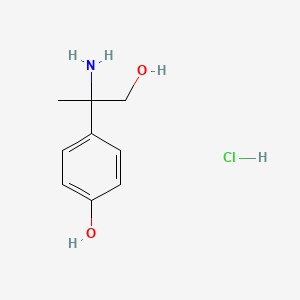

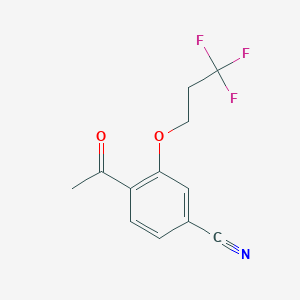
![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)

